molecular formula C20H17BrN2O3S B254801 N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Numéro de catalogue B254801
Poids moléculaire: 445.3 g/mol
Clé InChI: ZJPVFFYUDNLREG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. IKK is a crucial regulator of the nuclear factor-κB (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex, which is responsible for the activation of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. Inhibition of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex by BMS-345541 leads to the suppression of NF-κB activation, resulting in the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. BMS-345541 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-345541 has several advantages for lab experiments. It is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex, which allows for the specific modulation of the NF-κB pathway. BMS-345541 has also been shown to have low toxicity in animal models. However, there are some limitations to the use of BMS-345541 in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, BMS-345541 has a relatively short half-life, which can limit its effectiveness in in vivo experiments.

Orientations Futures

There are several future directions for the study of BMS-345541. One potential application is in the treatment of cancer. BMS-345541 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapy. Another potential application is in the treatment of autoimmune disorders. BMS-345541 has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease, and further studies are needed to determine its potential as an autoimmune therapy. Finally, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes, and further studies are needed to determine its potential as a diabetes therapy.
Conclusion:
BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the suppression of NF-κB activation, resulting in the downregulation of pro-inflammatory cytokines and chemokines. BMS-345541 has several advantages for lab experiments, including its selectivity and low toxicity, but also has limitations such as poor solubility and short half-life. Further studies are needed to determine the full potential of BMS-345541 as a therapeutic agent.

Méthodes De Synthèse

BMS-345541 can be synthesized using a multi-step process. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. The second step involves the reaction of 4-bromobenzoyl chloride with 4-aminobenzenesulfonamide to form N-(4-bromophenyl)-4-[(4-aminophenyl)sulfonyl]benzamide. The final step involves the reaction of N-(4-bromophenyl)-4-[(4-aminophenyl)sulfonyl]benzamide with methyl magnesium bromide to form BMS-345541.

Applications De Recherche Scientifique

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BMS-345541 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. In addition, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes.

Propriétés

Nom du produit

N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Formule moléculaire

C20H17BrN2O3S

Poids moléculaire

445.3 g/mol

Nom IUPAC

N-(4-bromophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C20H17BrN2O3S/c1-14-2-12-19(13-3-14)27(25,26)23-18-8-4-15(5-9-18)20(24)22-17-10-6-16(21)7-11-17/h2-13,23H,1H3,(H,22,24)

Clé InChI

ZJPVFFYUDNLREG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.